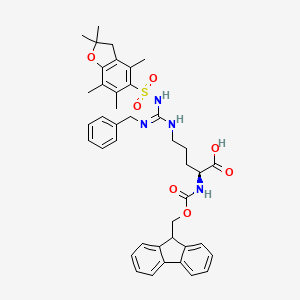

Fmoc-L-Arg(Bzl)(Pbf)-OH

Description

Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, revolutionized peptide synthesis. powdersystems.com The core principle involves the stepwise assembly of a peptide chain while it is covalently anchored to an insoluble polymeric support, often referred to as a resin. powdersystems.comnih.govnih.gov

The process begins by attaching the C-terminal amino acid of the target peptide to this solid support. oup.com The synthesis then proceeds in cycles, with each cycle adding one amino acid to the growing chain in the C-to-N direction. nih.gov A typical cycle in the widely used Fmoc/tBu strategy involves:

Deprotection: The temporary Nα-protecting group, most commonly the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed from the resin-bound amino acid. powdersystems.comnih.gov This is typically achieved using a solution of a secondary amine, like piperidine, in an organic solvent. iris-biotech.de

Washing: Excess reagents and by-products from the deprotection step are removed by thoroughly washing the resin-bound peptide. powdersystems.comoup.com

Coupling: The next Nα-Fmoc-protected amino acid is introduced, and its free carboxyl group is activated by coupling reagents to facilitate the formation of a peptide (amide) bond with the newly freed Nα-amino group of the peptide on the resin. oup.com

Washing: The resin is washed again to remove unreacted amino acids and coupling reagents. oup.com

This cycle is repeated until the desired peptide sequence is fully assembled. powdersystems.com A key advantage of the SPPS approach is the ability to use excess soluble reagents to drive reactions to completion, with easy removal of these excesses by simple filtration and washing, which minimizes product loss during intermediate steps. nih.gov Finally, the completed peptide is cleaved from the solid support, and all the permanent side-chain protecting groups are removed, typically in a single step using a strong acid like trifluoroacetic acid (TFA). powdersystems.com

The success of SPPS, especially for long or complex peptides, hinges on the efficiency of each chemical step and the proper selection of an orthogonal protection scheme. nih.gov An orthogonal system consists of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. peptide.comsigmaaldrich.com The Fmoc/tBu strategy is a prime example, where the temporary Fmoc group is removed by a base, while the permanent tert-butyl (tBu)-based side-chain protecting groups are removed by acid at the end of the synthesis. iris-biotech.denih.gov

The Indispensable Role of Arginine Residues in Peptide Functionality and Structure

Arginine, a semi-essential amino acid, is distinguished by its side chain, which contains a guanidinium (B1211019) group. wikipedia.org This group is protonated at physiological pH, conferring a positive charge and highly polar nature to the residue. creative-peptides.com These characteristics make arginine a critical component in the structure and function of numerous peptides and proteins.

Structurally, the guanidinium group's ability to form multiple hydrogen bonds and strong ionic interactions (salt bridges) with negatively charged residues like aspartate and glutamate (B1630785) is vital for protein folding and the stabilization of tertiary and quaternary structures. researchgate.net Furthermore, arginine participates in cation-pi interactions, where its positive charge interacts favorably with the electron-rich faces of aromatic residues, further contributing to structural stability. researchgate.net

Functionally, arginine is frequently found in the active sites of enzymes, where its guanidinium group can participate in substrate binding and catalysis. creative-peptides.comresearchgate.net Its positive charge is also crucial for interactions with negatively charged molecules like DNA and RNA; for instance, it plays a key role in how histone proteins bind to the phosphate (B84403) backbone of DNA. researchgate.net The arginine-rich motifs in certain peptides, known as cell-penetrating peptides (CPPs), enable them to translocate across cellular membranes, a property exploited for drug delivery. researchgate.netnih.gov Arginine is also the biological precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in processes like vasodilation. wikipedia.orgcreative-peptides.com

Historical Development and Evolution of Arginine Protecting Groups in Fmoc-Based SPPS

The unique reactivity of arginine's guanidinium side chain, being strongly nucleophilic, necessitates its protection during peptide synthesis to prevent unwanted side reactions, such as acylation. mdpi.commerckmillipore.com The evolution of protecting groups for arginine in Fmoc-SPPS reflects a continuous search for a balance between stability during synthesis and ease of removal during final cleavage.

The development of these protecting groups has its origins in the older Boc (tert-butoxycarbonyl) chemistry, where groups like tosyl (Tos) were common. mdpi.comnih.gov However, these required harsh cleavage conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), which are incompatible with the milder Fmoc strategy. nih.govmdpi.com

Early attempts for Fmoc-SPPS led to the development of arylsulfonyl-based protecting groups, including:

4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr): An early standard, the Mtr group offered better lability than Tos but still required prolonged treatment with strong acid (TFA) for complete removal, which could be detrimental to sensitive peptides. mdpi.comnih.gov

2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): Introduced by Ramage and coworkers, the Pmc group represented a significant improvement. mdpi.com Its cyclic ether structure increased its acid lability, making it more compatible with standard TFA cleavage protocols and better suited for synthesizing peptides with multiple arginine residues. merckmillipore.comresearchgate.net However, a side reaction involving the transfer of the sulfonyl group to tryptophan residues could still occur. merckmillipore.comgoogle.com

2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Developed by Carpino and coworkers, the Pbf group is structurally similar to Pmc but contains a five-membered furan (B31954) ring instead of a six-membered chroman ring. mdpi.comnih.gov This modification makes the Pbf group even more acid-labile than Pmc, cleaving approximately 1-2 times faster. alfa-chemistry.comchemicalbook.com This faster removal minimizes side reactions, such as the alkylation of sensitive tryptophan residues, and has established Fmoc-Arg(Pbf)-OH as the current gold standard for incorporating arginine in Fmoc-SPPS. nih.govchemicalbook.compeptide.com

Other strategies have also been explored, such as using two Boc groups to protect the guanidino function, but the Pbf group remains the most widely used due to its reliability and favorable cleavage kinetics. nih.gov More recently, even more labile groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been introduced for specialized applications requiring very mild deprotection conditions. nih.govresearchgate.net

Contextualization of Fmoc-L-Arg(Bzl)(Pbf)-OH within Contemporary Peptide Synthesis Paradigms

Within the landscape of advanced peptide synthesis, derivatives like This compound represent a further refinement of arginine protection strategy. This compound builds upon the standard Fmoc-L-Arg(Pbf)-OH by incorporating an additional protecting group, the benzyl (B1604629) (Bzl) group.

The primary role of the bulky Pbf group is to shield the guanidinium function from undesired acylation and to prevent a significant side reaction during the coupling step: the formation of a δ-lactam, which deactivates the amino acid. mdpi.comresearchgate.net While Pbf is highly effective, the guanidinium group has multiple nitrogen atoms, and under certain demanding synthetic conditions (e.g., in the synthesis of very long or "difficult" sequences), further protection may be warranted.

The addition of a benzyl (Bzl) group to one of the terminal guanidino nitrogens offers a dual-protection strategy. This secondary protection can serve several purposes:

Enhanced Prevention of Side Reactions: It provides an extra layer of steric and electronic shielding, further minimizing the risk of any residual reactivity of the guanidinium group during complex syntheses.

Modulation of Solubility: The properties of the protected amino acid building block can be fine-tuned by the addition of the benzyl group, potentially improving its solubility in the solvents used during SPPS.

Orthogonal Potential: Depending on the specific linkage, the benzyl group could potentially be removed under different conditions than the Pbf group, although it is typically cleaved during the final acid-mediated step along with Pbf and other side-chain protecting groups.

The synthesis of such a doubly protected arginine derivative is a multi-step process. A general synthetic route involves the initial protection of the α-amino and carboxyl groups of arginine, followed by the sequential introduction of the side-chain protecting groups (Pbf and Bzl), and finally, the deprotection of the α-amino group and introduction of the Fmoc group. google.com

This compound is therefore not a standard reagent for routine peptide synthesis but rather a specialized building block. Its use is indicated in scenarios where the utmost control over potential side reactions is paramount, justifying the increased complexity and cost of the derivative. It exemplifies the continuous drive in peptide chemistry to develop highly tailored reagents that enable the successful synthesis of increasingly complex and challenging peptide targets.

Physicochemical Properties of Arginine Derivatives

This interactive table provides key physicochemical data for this compound and its parent compound, Fmoc-L-Arg(Pbf)-OH.

| Property | This compound | Fmoc-L-Arg(Pbf)-OH |

| CAS Number | 1060769-38-1 iris-biotech.de | 154445-77-9 peptide.com |

| Molecular Formula | C₄₁H₄₆N₄O₇S iris-biotech.de | C₃₄H₄₀N₄O₇S peptide.com |

| Molecular Weight | 738.9 g/mol iris-biotech.de | 648.77 g/mol sigmaaldrich.com |

| Appearance | White to off-white solid | White to off-white powder or crystals alfa-chemistry.comsigmaaldrich.com |

| Storage Temperature | 2-8°C iris-biotech.de | -20°C sigmaaldrich.com |

| Optical Activity | Not specified | [α]/D -5.5±1.0°, c = 1 in DMF sigmaaldrich.comsigmaaldrich.com |

Properties

IUPAC Name |

(2S)-5-[[N'-benzyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46N4O7S/c1-25-26(2)37(27(3)33-22-41(4,5)52-36(25)33)53(49,50)45-39(43-23-28-14-7-6-8-15-28)42-21-13-20-35(38(46)47)44-40(48)51-24-34-31-18-11-9-16-29(31)30-17-10-12-19-32(30)34/h6-12,14-19,34-35H,13,20-24H2,1-5H3,(H,44,48)(H,46,47)(H2,42,43,45)/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPHHMKBTYTFRC-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46N4O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Protection and Deprotection Chemistry of Fmoc L Arg Bzl Pbf Oh

Theoretical Framework of Orthogonal Protecting Group Strategies in Fmoc/tBu Chemistry

In peptide synthesis, the term 'orthogonality' refers to the use of multiple classes of protecting groups that can be removed in any order by distinct chemical mechanisms, without affecting the other protecting groups present in the molecule. biosynth.com This concept is fundamental to the widely adopted Fmoc/tBu (tert-butyl) strategy in SPPS. ub.edu

The core principle of this strategy lies in a two-tiered system of protection:

Temporary α-Amino Protection: The Fmoc group is used to protect the N-terminus of the growing peptide chain. It is stable to acidic conditions but is selectively removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.com

Semi-Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the guanidinium (B1211019) group of arginine, the carboxyl groups of aspartic and glutamic acid, or the hydroxyl groups of serine and threonine) are protected by groups that are stable to the basic conditions used for Fmoc removal. creative-peptides.com These groups, most of which are based on the tert-butyl cation (e.g., tBu, Trt, Boc), are cleaved simultaneously at the end of the synthesis during the final cleavage of the peptide from the resin, using a strong acid such as trifluoroacetic acid (TFA). ub.edu

The orthogonality between the base-labile Fmoc group and the acid-labile tBu-based groups ensures that the peptide chain can be elongated in a stepwise manner without compromising the integrity of the side-chain protection. biosynth.com The introduction of a third protecting group with a unique cleavage mechanism, such as the benzyl (B1604629) group in Fmoc-L-Arg(Bzl)(Pbf)-OH, extends this orthogonality. This allows for the selective deprotection of a specific amino acid side chain while the peptide is still attached to the solid support and other side chains remain protected, opening avenues for site-specific modifications like cyclization, branching, or labeling.

Kinetics and Mechanistic Studies of Protecting Group Cleavage

The efficiency and selectivity of each deprotection step are governed by the kinetics and mechanism of the respective cleavage reactions. Understanding these factors is critical for optimizing synthesis protocols and minimizing side reactions.

The removal of the Nα-Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring system by a base, most commonly a secondary amine like piperidine. This generates a carbanion, which is stabilized by the aromatic system. The reaction then proceeds via an E1cB mechanism, leading to the collapse of the carbamate and the release of the free N-terminal amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

The DBF molecule can potentially undergo side reactions, such as addition to the newly liberated amine. To prevent this, the secondary amine used for deprotection, such as piperidine, also acts as a scavenger, trapping the DBF to form a stable adduct. The kinetics of Fmoc removal can be influenced by several factors, including the choice of base, its concentration, the solvent, and steric hindrance from the surrounding peptide sequence. While a 20% piperidine solution in DMF is standard, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate deprotection, although they require a separate scavenger to trap the DBF by-product.

The strategic value of this compound lies in the differential acid lability of the Pbf and benzyl groups protecting the guanidino function. This allows for selective unmasking of the arginine side chain.

Pbf Group: The Pbf group is a sulfonyl-based protecting group designed to be highly labile to moderate acids. It is readily cleaved by standard TFA-based cocktails used for the final deprotection and cleavage of the peptide from the resin in Fmoc/tBu SPPS. chempep.comchemicalbook.com The cleavage mechanism involves the protonation of the furan (B31954) oxygen, which initiates the collapse of the protecting group and generates a stabilized sulfonyl cation. The Pbf group is significantly more acid-labile than its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), allowing for faster and cleaner deprotection. nih.gov

Benzyl Group: In contrast, the benzyl group is significantly more stable to acidolysis. uwindsor.ca It is generally resistant to cleavage by neat TFA under standard conditions used to remove tBu and Pbf groups. organic-chemistry.org Removal of the benzyl group typically requires either very strong acids, such as hydrofluoric acid (HF), which are less common in modern Fmoc synthesis, or through catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.orgnih.gov This method is orthogonal to both base-mediated Fmoc removal and TFA-mediated Pbf/tBu cleavage.

This stark difference in cleavage requirements forms the basis for a three-dimensional orthogonal protection scheme. One can selectively remove the Fmoc group with a base, then the Pbf group with TFA, and finally the benzyl group by hydrogenolysis, or a combination thereof, to achieve site-specific modifications.

| Protecting Group | Class | Typical Cleavage Reagent | Stability |

|---|---|---|---|

| Fmoc | Base-Labile | 20% Piperidine in DMF | Stable to acids (TFA) and hydrogenolysis |

| Pbf | Acid-Labile | 95% Trifluoroacetic Acid (TFA) | Stable to bases (piperidine) and hydrogenolysis |

| Benzyl (Bzl) | Hydrogenolysis/Strong Acid | H₂/Pd-C or HF | Stable to bases (piperidine) and TFA |

The cleavage of protecting groups inevitably generates reactive by-products that can lead to undesired modifications of the target peptide if not properly managed.

During the TFA-mediated cleavage of the Pbf group, a reactive pentamethyl-dihydrobenzofuranyl sulfonium ion is generated. This electrophilic species can re-attach to nucleophilic residues within the peptide sequence, with the indole ring of tryptophan being particularly susceptible to this modification. peptide.com To prevent this and other cationic side reactions (e.g., from tBu groups), a "scavenger" cocktail is typically added to the TFA. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), which act as cation traps. The use of Fmoc-Trp(Boc)-OH is also recommended to shield the indole ring during cleavage. chemicalbook.com

Similarly, cleavage of the benzyl group can generate benzyl cations, which can also alkylate sensitive residues. When hydrogenolysis is used for deprotection, such cationic species are generally not formed, making it a cleaner method. However, care must be taken as catalytic hydrogenation can also reduce other functional groups, such as the side chain of methionine.

Mitigation Strategies for Undesirable Side Reactions During Deprotection

Beyond the side reactions caused by cleavage by-products, the inherent chemistry of certain amino acids can lead to other complications during synthesis.

A significant side reaction associated with arginine is the formation of a δ-lactam. chemicalbook.com This occurs during the activation step of the carboxyl group for coupling. The nucleophilic Nδ of the guanidino side chain can attack the activated carboxyl group, leading to an intramolecular cyclization that forms a stable five-membered lactam. This process consumes the activated amino acid, preventing it from coupling to the growing peptide chain and resulting in deletion sequences (des-Arg peptides). nih.gov

This side reaction is a general issue for all arginine derivatives used in SPPS, including Fmoc-L-Arg(Pbf)-OH and this compound. chemicalbook.com Several strategies have been developed to mitigate δ-lactam formation:

Optimized Activation: Using coupling reagents that generate less reactive activated species or have shorter activation times can reduce the window of opportunity for intramolecular cyclization. For instance, carbodiimide-based activation methods are sometimes preferred over more reactive uronium/aminium salt reagents.

Use of Additives: The inclusion of additives like ethyl cyanoglyoxylate-2-oxime (Oxyma) can help suppress this side reaction.

Pre-activation: Allowing the coupling reagents to react with the amino acid for a very short period before adding it to the resin can sometimes minimize lactam formation.

Protecting Group Influence: While the primary role of side-chain protection is to prevent unwanted reactions during coupling, the nature of the protecting group can influence the nucleophilicity of the guanidino group and thus the rate of lactam formation. Studies have shown that different protecting groups can lead to varying amounts of this side product. nih.gov

By carefully selecting coupling strategies and reaction conditions, the formation of δ-lactam can be minimized, ensuring the efficient incorporation of arginine into the peptide sequence.

Suppression of Tryptophan Alkylation by Sulfonyl By-products

A significant challenge during the final deprotection step of peptides containing both arginine and tryptophan residues is the alkylation of the tryptophan indole ring. researchgate.net During the acid-catalyzed cleavage of sulfonyl-based protecting groups like Pbf, reactive electrophilic species, including sulfonyl cations and degraded scavenger adducts, are generated. researchgate.net These by-products can readily react with the nucleophilic indole side chain of tryptophan, leading to undesired, often irreversible, modifications.

The Pbf group was specifically developed to mitigate this issue, showing a reduced tendency for tryptophan alkylation compared to its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.compeptide.com However, the risk is not entirely eliminated, and several strategies are employed to suppress this side reaction effectively.

Key Suppression Strategies:

Use of Scavengers: The most common approach is to include nucleophilic "scavenger" molecules in the TFA cleavage cocktail. These compounds trap the reactive electrophilic species before they can react with the peptide. Common scavengers include triisopropylsilane (TIS), water, and thiol-based reagents like 1,2-ethanedithiol (EDT). researchgate.net

Indole N-protection of Tryptophan: The most effective method for preventing alkylation is to protect the indole nitrogen of the tryptophan residue itself, typically with a tert-butyloxycarbonyl (Boc) group. chemicalbook.comug.edu.pl The use of Fmoc-Trp(Boc)-OH during synthesis renders the indole ring significantly less nucleophilic and thus less susceptible to electrophilic attack by sulfonyl by-products. researchgate.net The combination of Arg(Pbf) and Trp(Boc) has been shown to result in extremely low levels of tryptophan alkylation, even in the absence of traditional scavengers. researchgate.net

Table 1: Comparison of Arginine Protecting Groups and Tryptophan Alkylation

| Arginine Derivative | Cleavage Conditions | Yield of Desired Trp-containing Peptide | Efficacy in Preventing Trp Alkylation |

| Fmoc-Arg(Pmc)-OH | 3-hour TFA treatment | 46% peptide.compeptide.com | Moderate; high risk of alkylation without scavengers. |

| Fmoc-Arg(Pbf)-OH | 3-hour TFA treatment | 69% peptide.compeptide.compeptide.com | High; significantly reduces alkylation compared to Pmc. chemicalbook.compeptide.com |

| Fmoc-Arg(Pbf)-OH | TFA treatment | Very High | Highest; combination with Trp(Boc) virtually eliminates alkylation. chemicalbook.comresearchgate.net |

Control of Other Side Reactions Attributable to Protecting Group Lability

Beyond tryptophan alkylation, the lability and chemical nature of the protecting groups on this compound can lead to other side reactions during both the coupling and deprotection stages of peptide synthesis.

Sulfonation: The same sulfonyl cations generated from Pbf cleavage that threaten tryptophan can also react with other nucleophilic residues. This can lead to the formation of O-sulfonated serine and threonine or N-sulfonated arginine residues, creating difficult-to-remove impurities. researchgate.net

Incomplete Pbf Deprotection: While Pbf is more acid-labile than older sulfonyl protectors like Mtr or Pmc, its complete removal can still be challenging, particularly in long peptides or sequences containing multiple arginine residues. ub.edu This can necessitate prolonged exposure to TFA (up to 12 hours in some cases), which increases the risk of other acid-catalyzed side reactions on sensitive residues. ub.eduresearchgate.net

δ-Lactam Formation: This is a critical side reaction that occurs during the amino acid coupling step, not deprotection. When Fmoc-Arg(Pbf)-OH is activated for coupling, the activated carboxyl group can be intramolecularly attacked by a side-chain nitrogen, forming a highly stable, six-membered δ-lactam. chemicalbook.com This process consumes the activated amino acid, rendering it unable to couple to the growing peptide chain and leading to deletion sequences (des-Arg peptides). chemicalbook.com

Benzyl Group Stability: The benzyl (Bzl) group is largely stable to the standard TFA cleavage cocktails used to remove the Pbf group and other side-chain protectors like tBu. peptide.com This is a key feature of its orthogonal nature. If the final peptide requires a free arginine side chain, a separate deprotection step, such as catalytic hydrogenolysis, is necessary to remove the Bzl group. Failure to perform this step will result in a peptide with a permanently benzylated arginine residue.

Table 2: Summary of Side Reactions and Mitigation Strategies

| Side Reaction | Stage | Cause | Mitigation Strategies |

| Tryptophan Alkylation | Deprotection | Electrophilic attack by Pbf cleavage by-products. researchgate.net | Use of scavengers (TIS, EDT); use of Fmoc-Trp(Boc)-OH. chemicalbook.comresearchgate.net |

| Sulfonation (Ser, Thr, Arg) | Deprotection | Reaction with sulfonyl cations from Pbf cleavage. researchgate.net | Efficient scavenging with cocktails containing TIS and water. |

| Incomplete Pbf Removal | Deprotection | High stability of the Pbf group, especially in multi-Arg sequences. ub.edu | Use of optimized TFA cocktails; extended cleavage times. researchgate.net |

| δ-Lactam Formation | Coupling | Intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH. chemicalbook.com | Use of optimized coupling reagents (e.g., in situ activation); control of temperature and reaction time. |

| Incomplete Bzl Removal | Deprotection | High stability of the Bzl group to TFA. peptide.com | Perform a dedicated post-cleavage deprotection step (e.g., catalytic hydrogenolysis). |

Applications of Fmoc L Arg Bzl Pbf Oh in Complex Peptide Assembly

Integration into Automated Solid-Phase Peptide Synthesis Platforms

Fmoc-L-Arg(Pbf)-OH is fully compatible with automated SPPS platforms, which provide the precision and reproducibility required for synthesizing complex peptides. chempep.com Standard protocols on automated synthesizers typically involve the use of a carbodiimide (B86325) activator, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a benzotriazole-based additive like OxymaPure. mdpi.comnih.gov

Due to the bulkiness of the Pbf group, automated protocols often incorporate features to ensure high coupling efficiency:

Extended Coupling Times: Compared to less hindered amino acids, the reaction time for coupling Fmoc-L-Arg(Pbf)-OH is often extended to ensure the reaction proceeds to completion.

Double Coupling: For particularly difficult sequences, a protocol may call for a second coupling step, where fresh reagents are added to the vessel to react with any remaining uncoupled free amines on the growing peptide chain. nih.govresearchgate.net

Elevated Temperatures: Some modern synthesizers utilize microwave or conventional heating. Raising the temperature can reduce solvent viscosity and increase reaction kinetics, which is beneficial for coupling sterically hindered residues like Fmoc-L-Arg(Pbf)-OH. rsc.org

The table below outlines typical parameters used in automated SPPS for the incorporation of this residue.

| Parameter | Standard Amino Acid | Fmoc-L-Arg(Pbf)-OH | Rationale for Change |

| Equivalents (Amino Acid) | 3–5 eq. | 3–5 eq. | No significant change; excess is standard. |

| Equivalents (Coupling Reagents) | 3–5 eq. | 3–5 eq. | Maintained to drive the reaction forward. |

| Coupling Time | 30–60 min | 60–120 min or more | Overcomes steric hindrance for improved yields. |

| Coupling Cycles | 1 | 1–2 | A second cycle ensures near-quantitative coupling in difficult contexts. |

| Temperature | Ambient | Ambient to 45°C | Increased temperature enhances reaction rate and reagent diffusion. rsc.org |

Challenges and Optimized Protocols for Incorporating Multi-Protected Arginine Residues

The primary challenges associated with Fmoc-L-Arg(Pbf)-OH are related to its steric bulk and the reactivity of the activated carboxyl group.

The major issue with Fmoc-L-Arg(Pbf)-OH is the steric hindrance presented by the large Pbf protecting group. researchgate.net This bulk can impede the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide, leading to incomplete coupling. This results in deletion sequences (peptides missing the arginine residue), which are often difficult to separate from the target peptide during purification.

Another significant side reaction is the intramolecular cyclization of the activated arginine derivative to form a δ-lactam. nih.govmdpi.comresearchgate.net This process consumes the activated amino acid, rendering it unable to couple to the peptide chain and effectively reducing its concentration in the reaction vessel.

Optimized protocols to overcome these limitations include:

Choice of Coupling Reagents: The use of highly efficient uronium/aminium-based coupling reagents such as HBTU, HATU, or COMU is often recommended. nih.govchempep.com These reagents rapidly form active esters, promoting faster coupling and minimizing the time available for lactam formation.

Pre-activation: A short pre-activation time for the Fmoc-L-Arg(Pbf)-OH with the coupling reagents before addition to the resin can be beneficial, though prolonged pre-activation can increase lactam formation. chempep.com

Solvent Choice: While DMF is standard, alternative solvents like N-butylpyrrolidinone (NBP) have been explored. rsc.org Optimized protocols in NBP at elevated temperatures (45 °C) have been shown to improve coupling efficiency by reducing solvent viscosity and accelerating the reaction. rsc.org

Epimerization, the loss of chiral integrity at the α-carbon, is a potential side reaction during the activation step of any amino acid. nih.govmdpi.com It proceeds through the formation of a 5(4H)-oxazolone intermediate, especially when strong bases or extended activation times are used. mdpi.com While arginine itself is not among the most prone amino acids to epimerization (compared to Cys or His), the risk is not negligible, particularly in fragment condensation strategies. bachem.com

Strategies to minimize epimerization include:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its superior, safer alternative OxymaPure is crucial. These additives suppress epimerization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone (B7731731) formation. mdpi.comu-tokyo.ac.jp

Controlling Base Exposure: The amount and type of base used during coupling (e.g., N,N-diisopropylethylamine, DIEA) should be carefully controlled. Using a minimal amount of a weaker, non-nucleophilic base can reduce the rate of proton abstraction from the α-carbon, which is the initiating step for epimerization. reddit.com For carbodiimide-mediated couplings with Oxyma, a base is often not required, further reducing the risk.

Utilization in Fragment Condensation and Convergent Peptide Synthesis Approaches

Convergent synthesis, where smaller protected peptide fragments are synthesized and then joined together, is a powerful strategy for producing large and complex peptides. oup.com Fmoc-L-Arg(Pbf)-OH is readily used in the synthesis of these fragments.

In this approach, a fully protected peptide fragment is synthesized via stepwise SPPS and then cleaved from the resin while keeping its side-chain protecting groups, including the Pbf group on arginine, intact. oup.com This requires the use of a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin). The protected fragment is then coupled to another fragment in solution or on a solid support. The robust Pbf group is stable to the milder cleavage conditions used to release the fragment from the resin and to the subsequent coupling conditions, ensuring the guanidinium (B1211019) group remains protected until the final global deprotection step. oup.com This strategy was successfully used to synthesize a blood-brain barrier shuttle peptide where a stepwise approach had failed, by strategically distributing demanding residues like Arg(Pbf) across different fragments to facilitate synthesis. nih.gov

Potential Roles in the Synthesis of Peptides with Complex Post-Translational Modifications (excluding clinical human trial data)

The synthesis of peptides with post-translational modifications (PTMs) is a growing field in chemical biology. sigmaaldrich.comnih.gov While direct modification of the arginine side chain itself (e.g., methylation, citrullination) requires orthogonal protection strategies not afforded by the standard Pbf group alone, Fmoc-L-Arg(Pbf)-OH is a critical component in the synthesis of peptides that contain PTMs on other residues.

The Pbf group's stability throughout the synthesis allows for the incorporation of specialized, non-standard amino acid building blocks, such as phosphorylated serine (Fmoc-Ser(PO(OBzl)OH)-OH) or methylated lysine (B10760008) (Fmoc-Lys(Me,Boc)-OH), at other positions in the peptide chain. sigmaaldrich.com The Pbf group effectively shields the highly basic guanidinium group, preventing it from catalyzing side reactions such as the β-elimination of phosphate (B84403) groups from phosphoserine residues during Fmoc deprotection with piperidine. Its reliable performance ensures that the arginine residue remains inert while complex chemical transformations or couplings of sensitive residues occur elsewhere in the molecule.

Comparative Methodological Analysis of Arginine Protecting Groups

Comparative Evaluation with Fmoc-L-Arg(Pbf)-OH: Advantages and Disadvantages of Dual Protection

The standard and most widely utilized derivative for arginine incorporation in Fmoc-SPPS is Fmoc-L-Arg(Pbf)-OH, where the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group shields the guanidinium (B1211019) side chain. nih.gov The introduction of a second protecting group, the benzyl (B1604629) (Bzl) group, in Fmoc-L-Arg(Bzl)(Pbf)-OH creates a dual-protection strategy. While literature detailing the specific application and performance of this particular dual-protected derivative is sparse, an analysis based on the known properties of each group allows for a comparative evaluation.

The rationale for such dual protection on the Nω and Nω' nitrogens of the guanidinium group, as seen with other strategies like bis-Boc protection, is often to more completely suppress side reactions. nih.gov

Potential Advantages of Dual Protection:

Enhanced Suppression of Side Reactions: The Pbf group alone significantly reduces but does not always eliminate the risk of δ-lactam formation during the amino acid activation step. rsc.org A secondary, bulky Bzl group could theoretically provide additional steric and electronic shielding, further minimizing this unwanted intramolecular cyclization.

Modulation of Reactivity: The presence of two distinct protecting groups might offer unique chemical properties, potentially preventing other undesired modifications of the guanidinium group during the synthesis of complex or lengthy peptides.

Potential Disadvantages of Dual Protection:

Steric Hindrance: The primary drawback is the significant increase in steric bulk. Fmoc-L-Arg(Pbf)-OH is already considered a sterically hindered amino acid that can exhibit slower coupling kinetics. chempep.com The addition of a Bzl group would exacerbate this, likely leading to incomplete coupling reactions, lower yields, and an increased risk of generating deletion sequences.

| Feature | Fmoc-L-Arg(Pbf)-OH (Single Protection) | This compound (Dual Protection) |

|---|---|---|

| Primary Function | Standard protection of guanidinium group. | Potentially enhanced protection against side reactions. |

| Steric Hindrance | High | Very High (Hypothesized) |

| Coupling Efficiency | Can be slow; requires optimized conditions. | Likely to be significantly slower, potentially incomplete. |

| Cleavage Condition | Standard TFA-based cocktails (e.g., TFA/TIS/H₂O). | Complex; requires conditions to remove both acid-labile Pbf and the more robust Bzl group (e.g., strong acid or hydrogenolysis). |

| Compatibility | Fully compatible with standard Fmoc/tBu SPPS. | Poorly compatible with standard Fmoc/tBu final cleavage protocols. |

Assessment Against Other Sulfonyl-Based Arginine Protecting Groups (e.g., Pmc, Mtr, MIS)

The Pbf group is part of a larger family of arylsulfonyl-based protecting groups developed for arginine. Its performance is best understood in comparison to its predecessors and more recent alternatives. The primary differences lie in their acid lability and the side reactions they can induce, particularly the alkylation of tryptophan residues by cleaved protecting groups.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): One of the earlier sulfonyl groups, Mtr requires prolonged treatment with concentrated TFA for removal, which can be detrimental to sensitive peptides. thermofisher.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Developed as a more acid-labile alternative to Mtr, Pmc can be cleaved under more moderate TFA conditions. However, it is known to cause significant sulfonation of tryptophan residues during cleavage. thermofisher.compeptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf represents an improvement over Pmc. The five-membered furan (B31954) ring in Pbf increases its acid lability compared to the six-membered chroman ring of Pmc. nih.gov This allows for faster and cleaner deprotection, reducing contact time with strong acid and minimizing tryptophan alkylation. peptide.com

MIS (1,2-dimethylindole-3-sulfonyl): A more recent development, the MIS group is significantly more acid-labile than Pbf. nih.gov This makes it particularly suitable for the synthesis of very acid-sensitive peptides or those containing multiple arginine residues, where complete deprotection of Pbf can still be sluggish.

The general order of acid lability for these common sulfonyl groups is: MIS > Pbf > Pmc > Mtr .

| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Mtr | Low | Early standard for Fmoc chemistry. | Requires harsh acid conditions for removal; slow cleavage. |

| Pmc | Moderate | More labile than Mtr. | Slow cleavage in multi-Arg peptides; significant Trp alkylation. peptide.com |

| Pbf | High | Faster cleavage than Pmc; reduced Trp alkylation; current standard. peptide.com | Removal can be slow in Arg-rich sequences; more expensive than Mtr/Pmc. nih.gov |

| MIS | Very High | Most acid-labile sulfonyl group; ideal for acid-sensitive peptides. nih.gov | Less commercially prevalent than Pbf. |

Historical and Contemporary Perspectives on Benzyl-Based Protection for Arginine Side Chains

Historically, benzyl-type protecting groups were fundamental to the development of peptide synthesis, most notably within the Boc/Bzl chemical strategy pioneered by Merrifield. nih.gov In this approach, the temporary Nα-Boc group was removed with moderate acid (TFA), while more permanent side-chain protecting groups, often benzyl ethers or benzyloxycarbonyl (Z or Cbz) derivatives, required strong acids like HF for cleavage. nih.gov

The use of a benzyl-derived group for arginine's guanidinium function dates back to at least the 1960s, where the carbobenzoxy (Z) radical was employed to prevent side reactions. google.com However, this strategy had significant drawbacks. The requisite final cleavage with HF is hazardous and can degrade sensitive residues. Furthermore, the Boc/Bzl scheme is not truly orthogonal, but rather relies on differential acid lability, which can lead to premature side-chain deprotection during the repeated Nα-deprotection steps.

With the advent and popularization of the milder and truly orthogonal Fmoc/tBu strategy, benzyl-based protection for the arginine side chain fell out of favor. nih.gov The Fmoc group's lability to base necessitated acid-labile side-chain protectors that could be removed with TFA in a single final step. This led to the development and widespread adoption of the arylsulfonyl protectors (Mtr, Pmc, and Pbf).

In contemporary SPPS, benzyl-based protection for the arginine side chain is rare. Its cleavage requirements (hydrogenolysis or HF) are incompatible with the standard protocols for synthesizing most peptides, which may contain other residues sensitive to these conditions. The current focus is on optimizing acid-labile sulfonyl groups like Pbf and MIS or exploring "minimal-protection" strategies where arginine is incorporated with its side chain unprotected under specific coupling conditions. researchgate.net The existence of this compound as a commercial product suggests a niche application, possibly for synthesizing fully protected peptide fragments where the differential stability of the Bzl and Pbf groups can be exploited.

Methodological Impact on Overall Peptide Yields, Purity, and Ease of Synthesis

The choice of arginine protecting group has a direct and significant impact on key synthesis outcomes. The ideal group should prevent side reactions during coupling while being removed cleanly and completely during final cleavage, thereby maximizing yield and purity.

Impact on Yields:

Side Reactions: The formation of δ-lactam during activation is a non-productive pathway that consumes the activated amino acid, effectively lowering the yield and leading to the formation of deletion peptides (des-Arg sequences). rsc.org While groups like Pbf and NO₂ are effective at preventing this, strategies like bis-Boc protection have been shown to be highly prone to lactamization, resulting in poor coupling efficiency. nih.gov

Deprotection: Incomplete removal of the protecting group during the final cleavage is a major cause of yield loss. For peptides with multiple arginine residues, the removal of groups like Pmc or even Pbf can be sluggish, requiring extended reaction times that may degrade the peptide. thermofisher.com A study comparing Pmc and Pbf for a tryptophan-containing peptide showed a final yield of 69% with Arg(Pbf) versus only 46% with Arg(Pmc), largely due to more efficient deprotection and fewer side products. peptide.com

Impact on Purity:

Protecting Group Adducts: The most common purity issue is the presence of the final peptide still bearing one or more side-chain protecting groups due to incomplete cleavage.

Alkylation of Sensitive Residues: Cationic species generated from the cleavage of sulfonyl groups can modify sensitive residues, particularly tryptophan. Pbf is less prone to this than Pmc, leading to a purer crude product. peptide.com

| Protecting Group Strategy | Expected Coupling Efficiency | Common Impurities | Overall Ease of Synthesis |

|---|---|---|---|

| Fmoc-L-Arg(Pmc)-OH | Moderate | Incompletely deprotected peptide; Trp-Pmc adducts. | Moderate; requires scavengers and potentially long cleavage times. |

| Fmoc-L-Arg(Pbf)-OH | Moderate to High | Incompletely deprotected peptide (especially in Arg-rich sequences). | High; the current standard for Fmoc-SPPS. |

| This compound | Low (Hypothesized) | Deletion sequences; incompletely deprotected species (Pbf, Bzl, or both). | Low; non-standard cleavage, likely multi-step process required. |

Advanced Methodological Considerations and Future Research Trajectories

Exploration of Green Chemistry Principles in the Synthesis and Application of Fmoc-L-Arg(Pbf)-OH

The production of peptides is often associated with significant chemical waste, primarily from solvents and excess reagents, prompting a shift towards more sustainable practices. rsc.org Traditional solvents used in SPPS, such as N,N-dimethylformamide (DMF), are facing increasing scrutiny due to their reproductive toxicity. rsc.orgrsc.org Research has identified greener alternatives that are viable for the coupling steps involving Fmoc-L-Arg(Pbf)-OH. N-butylpyrrolidinone (NBP) has emerged as a promising replacement for DMF, demonstrating excellent performance in SPPS protocols. rsc.orgnih.gov Other solvents, including propylene (B89431) carbonate and 2-Methyltetrahydrofuran (2-MeTHF), are also being explored to reduce the environmental impact of peptide synthesis. rsc.orgnih.gov

Another core principle of green chemistry is atom economy, which is notably low for Fmoc-L-Arg(Pbf)-OH. The molecular weight of the protecting groups constitutes a large portion of the final compound (molecular weight of 648.8), which is cleaved and discarded in the final step. luxembourg-bio.com The atom economy for Fmoc-Arg(Pbf)-OH is approximately 0.27, meaning a significant amount of mass is wasted, which also contributes to its high cost. mdpi.com Future research aims to improve this by designing more efficient, lower-molecular-weight protecting groups or developing protocols that allow for the use of side-chain unprotected arginine, which would dramatically increase the atom economy and sustainability of the process. rsc.org

Table 1: Comparison of Standard vs. Green Solvents in Peptide Synthesis

| Standard Solvent | Associated Issue | Green Alternative |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Reproductive Toxicity | N-Butylpyrrolidinone (NBP) rsc.orgnih.gov |

| Dichloromethane (DCM) | Toxicity Concerns | Propylene Carbonate rsc.org |

| N,N-Dimethylformamide (DMF) | High Boiling Point, Toxicity | 2-Methyltetrahydrofuran (2-MeTHF) nih.gov |

Development of Novel Reagents and Reaction Conditions for Enhanced Performance

The incorporation of Fmoc-L-Arg(Pbf)-OH is one of the more challenging steps in SPPS. A significant side reaction is the formation of a δ-lactam, where the activated carboxylic acid cyclizes with the side-chain guanidino group, leading to an inactive species and incomplete coupling. rsc.orgmdpi.com This necessitates the use of excess reagents and repeated coupling cycles, increasing costs and waste. mdpi.com

To mitigate this, researchers have developed novel strategies. One successful approach involves performing the coupling in NBP at an elevated temperature (45°C) with an in situ activation protocol. rsc.org This method, which involves the staggered addition of the coupling reagent N,N'-diisopropylcarbodiimide (DIC), has been shown to improve coupling efficiency while minimizing δ-lactam formation. rsc.org

The development of new reagents is also a key area of investigation. Coupling additives like Oxyma Pure, when combined with carbodiimides such as tert-butyl ethyl carbodiimide (B86325) (TBEC), have shown promise. rsc.org This combination has been successfully used even with side-chain unprotected arginine, suggesting a pathway to circumvent the need for the Pbf group entirely in certain contexts. rsc.org Furthermore, the application of external energy sources, such as sonochemistry, has been shown to facilitate the removal of alternative protecting groups like NO2 and could be explored for challenging deprotection steps involving Pbf, especially in sterically hindered sequences. nih.gov

Table 2: Innovative Approaches to Improve Fmoc-L-Arg(Pbf)-OH Coupling

| Strategy | Description | Key Advantage |

|---|---|---|

| In situ Activation | Staged addition of DIC to a mixture of the amino acid, OxymaPure, and resin in NBP at 45°C. rsc.org | Suppresses δ-lactam formation and enhances coupling yield in a green solvent. rsc.org |

| Oxyma Pure/TBEC Reagents | A modern coupling cocktail that can be used in green solvents. rsc.org | Enables efficient coupling and opens possibilities for using side-chain unprotected arginine. rsc.org |

| COMU Coupling Reagent | A uronium salt-based reagent. acs.org | Offers higher reaction rates and reduced risk of racemization compared to older reagents. acs.org |

| Sonochemistry | Application of ultrasound as an energy source. nih.gov | Potentially accelerates difficult deprotection steps. nih.gov |

In-depth Mechanistic Investigations of Protecting Group Interactions and Reactivity

A deeper understanding of the chemical mechanisms governing the Pbf group is crucial for optimizing peptide synthesis. The Pbf group was designed to be more acid-labile than its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), due to the electronics of its five-membered furan (B31954) ring. nih.govmdpi.com This increased lability allows for milder final cleavage conditions with trifluoroacetic acid (TFA). chempep.com

However, the cleavage of the Pbf group is not without complications. The cationic species generated during TFA cleavage can lead to side reactions, particularly the modification of sensitive residues like tryptophan. peptide.comgoogle.com While the Pbf group is less prone to this side reaction than Pmc, it remains a concern, especially in peptides containing multiple arginine and tryptophan residues. peptide.com

The primary mechanistic challenge during the coupling phase remains δ-lactam formation. This intramolecular cyclization is a kinetically favored process that competes with the desired intermolecular peptide bond formation. rsc.orgresearchgate.net Studies analyzing the supernatant of coupling reactions have confirmed the rapid conversion of activated Fmoc-L-Arg(Pbf)-OH into its lactam form, highlighting the need for conditions that accelerate the coupling reaction to outpace this side reaction. rsc.org Future mechanistic studies will likely focus on the precise interactions between the guanidinium (B1211019) group, the Pbf protector, the activated carboxylate, and various solvent molecules to develop more robust predictive models for reaction outcomes.

Prospective Applications in Designing and Synthesizing Novel Peptide Architectures

Fmoc-L-Arg(Pbf)-OH is an indispensable tool for the synthesis of advanced peptide structures with significant therapeutic and research potential. Arginine-rich sequences are characteristic of cell-penetrating peptides (CPPs), which are capable of crossing cellular membranes and delivering therapeutic cargoes. chemicalbook.com The efficient and reliable incorporation of arginine using this building block is fundamental to the development of new CPPs. chemicalbook.com

The compound is also critical for creating cyclic peptides, such as those containing the Arg-Gly-Asp (RGD) motif, which are important in drug development for their role in cell adhesion. chemicalbook.com Controlled microwave heating has been shown to be an efficient method for the solid-phase synthesis of such cyclic peptides using Fmoc-L-Arg(Pbf)-OH. chemicalbook.com Additionally, the synthesis of other complex architectures like stapled peptides, which use chemical braces to lock the peptide into a specific conformation, relies on standard SPPS protocols where Fmoc-L-Arg(Pbf)-OH is used to introduce arginine residues. chemimpex.comnih.gov As peptide design moves towards more intricate and constrained structures, the performance and reliability of key building blocks like Fmoc-L-Arg(Pbf)-OH will become even more critical.

Addressing Scalability and Cost-Effectiveness for Industrial Peptide Production

While effective, Fmoc-L-Arg(Pbf)-OH presents significant challenges for industrial-scale peptide manufacturing. It is widely regarded as the most expensive of the standard protected proteinogenic amino acids. mdpi.comchemicalbook.com This high cost stems from a complex multi-step synthesis process for the Pbf-Cl reagent and its subsequent attachment to the arginine side chain. nih.govgoogle.com

The propensity for δ-lactam formation further exacerbates costs on an industrial scale by requiring larger excesses of this already expensive reagent and necessitating repeated coupling steps, which increases solvent consumption and process time. nih.govmdpi.com The synthesis of a peptide containing arginine can be approximately 15 times more expensive than one containing an amino acid like phenylalanine, considering both reagent cost and atom economy. mdpi.com

Table 3: Key Challenges and Solutions for Industrial Use of Fmoc-L-Arg(Pbf)-OH

| Challenge | Impact on Industrial Production | Potential Solution |

|---|---|---|

| High Reagent Cost | Increases the overall cost of goods for peptide APIs. mdpi.comchemicalbook.com | More efficient synthesis of the building block; adopting side-chain free methods. rsc.orggoogle.com |

| δ-Lactam Side Reaction | Requires excess reagents, repeated couplings, and longer cycle times, increasing waste and cost. nih.govmdpi.com | Optimized coupling conditions (in situ activation); alternative protecting groups. rsc.orgnih.gov |

| Low Atom Economy | Generates significant chemical waste from discarded protecting groups. mdpi.com | Development of protocols using side-chain unprotected arginine. rsc.org |

| High Solvent Consumption | Large volumes of regulated solvents like DMF are needed for couplings and washes. mdpi.com | Transition to greener solvents (NBP); adoption of technologies like Molecular Hiving™. rsc.orgyoutube.com |

Q & A

Q. What is the role of Fmoc-L-Arg(Bzl)(Pbf)-OH in Fmoc solid-phase peptide synthesis (SPPS), and how should it be stored to maintain stability?

this compound is a protected arginine derivative used to introduce the arginine residue during SPPS. The Fmoc group protects the α-amine, while the Bzl (benzyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups protect the side-chain guanidino group, enabling orthogonal deprotection . For stability, store the compound at -20°C in a dry environment to prevent hydrolysis or degradation. Purity (≥98% by HPLC) should be verified before use to ensure coupling efficiency .

Q. How can researchers verify the successful incorporation of this compound into a peptide sequence?

Post-synthesis, analytical methods such as HPLC and mass spectrometry (MS) are critical. HPLC monitors coupling efficiency and purity, while MS confirms the molecular weight of the intermediate peptide. For multi-arginine-containing peptides, incomplete Pbf removal can be detected via LC-MS by observing residual mass shifts corresponding to the protecting group .

Advanced Research Questions

Q. How does the acid lability of the Pbf group compare to other sulfonyl-based protectors (e.g., Pmc, MIS) in peptides containing multiple arginine residues?

The Pbf group is more acid-labile than Pmc (pentamethylchromanyl) but less labile than MIS (1,2-dimethylindole-3-sulfonyl). In multi-arginine peptides, Pbf removal requires 2–4 hours with 95% TFA, whereas MIS deprotection occurs within 30 minutes under the same conditions. This difference necessitates careful optimization of cleavage protocols to avoid side reactions, such as Trp(Boc) degradation, when combining multiple protecting groups .

Q. What solvent systems improve coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance from the bulky Pbf group can reduce coupling efficiency. Using polar aprotic solvents like N-methylpyrrolidone (NMP) or N-butylpyrrolidinone (NBP) enhances solubility and reaction kinetics. For example, NBP increases coupling yields by 15–20% compared to dimethylformamide (DMF) in challenging sequences .

Q. How should researchers address discrepancies in reported storage conditions for this compound?

Storage recommendations vary between -25°C to 25°C depending on the supplier and batch-specific stability data . Always refer to the Certificate of Analysis (CoA) for specific storage guidelines. For long-term stability, aliquot the compound under inert gas (e.g., argon) and avoid repeated freeze-thaw cycles .

Q. What strategies mitigate side reactions during Pbf deprotection in acid-sensitive peptides?

Prolonged TFA exposure during Pbf removal can degrade acid-sensitive residues (e.g., Trp). To minimize this, use scavengers like triisopropylsilane (TIS) or water in the cleavage cocktail. For peptides with >3 arginine residues, iterative cleavage (e.g., 30-minute cycles with fresh TFA) reduces cumulative acid exposure .

Methodological Considerations

Q. How can solubility challenges of this compound in non-polar solvents be overcome during SPPS?

Pre-dissolve the derivative in a minimal volume of DMSO (up to 175 mg/mL) before adding to the resin-bound peptide in DMF or NMP. Ultrasonication for 5–10 minutes enhances dissolution. For highly hydrophobic sequences, coupling at elevated temperatures (40–50°C) improves reaction kinetics .

Q. What analytical techniques are recommended for detecting residual Pbf protection after cleavage?

Reverse-phase HPLC with UV detection (220 nm) identifies incomplete deprotection via retention time shifts. High-resolution mass spectrometry (HR-MS) provides definitive confirmation by detecting mass differences corresponding to the Pbf group (Δm/z = 306.4 Da) .

Data Contradiction Analysis

Q. Why do literature reports vary in TFA cleavage times for Pbf removal?

Discrepancies arise from differences in resin type, peptide sequence, and scavenger composition. For example, Sieber amide resin requires milder cleavage conditions (2% TFA) compared to Wang resin (95% TFA). Always validate protocols using model peptides before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.